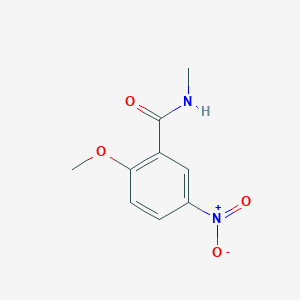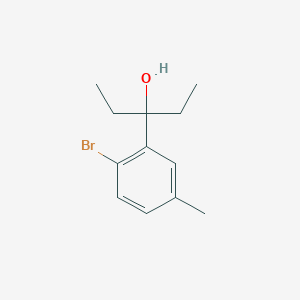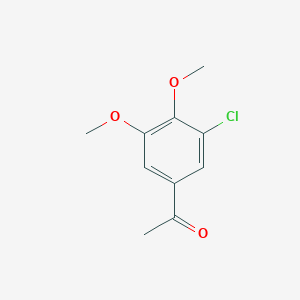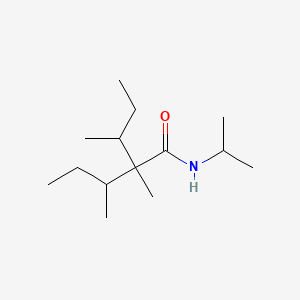
6-(4-phenylmethoxyphenoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with a benzyloxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxyphenol with 3-chloropyridine under basic conditions to form the intermediate 6-(4-benzyloxyphenoxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-phenylmethoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(4-phenylmethoxyphenoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylpyridin-3-ylamine: Similar structure but lacks the benzyloxyphenoxy group.
6-(4-Fluoro-benzyloxy)pyridin-3-ylamine: Similar structure with a fluorine substitution on the benzyloxy group.
Uniqueness
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is unique due to the presence of the benzyloxyphenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
6-(4-phenylmethoxyphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2/c19-15-6-11-18(20-12-15)22-17-9-7-16(8-10-17)21-13-14-4-2-1-3-5-14/h1-12H,13,19H2 |
Clave InChI |
MWKYFKSPFILZES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)




![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)


![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)



